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Compound of Interest

2-(3,4-
Compound Name:
Dimethylphenoxy)ethanamine

Cat. No. B1301286

Disclaimer: Publicly accessible, experimentally derived NMR, IR, and mass spectrometry data
for 2-(3,4-Dimethylphenoxy)ethanamine is not readily available. The following guide provides
general information, predicted data, and standardized methodologies for the spectral analysis
of this compound. All presented spectral data should be considered theoretical until
experimentally verified.

This technical guide is intended for researchers, scientists, and professionals in drug
development, offering a foundational understanding of the spectral characteristics of 2-(3,4-
Dimethylphenoxy)ethanamine. Due to the absence of published experimental spectra, this
document outlines the expected spectral properties based on the compound's structure and
provides generalized experimental protocols for data acquisition.

Compound Information
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Property Value

Chemical Name 2-(3,4-Dimethylphenoxy)ethanamine
CAS Number 26646-48-0

Molecular Formula C10H1sNO

Molecular Weight 165.23 g/mol

Monoisotopic Mass 165.1154 g/mol

Predicted Spectral Data

The following data is computationally predicted and serves as an estimation pending
experimental validation.

Mass Spectrometry (MS): Predicted m/z values for various adducts are provided to aid in the
identification of the compound in mass spectrometric analysis.

Adduct lon Predicted m/z
[M+H]* 166.12265
[M+Na]* 188.10459
[M+NHa]* 183.14919
[M+K]* 204.07853
[M-H]~ 164.10809

Data sourced from computational predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy:

e 1H NMR: Expected signals would include aromatic protons on the disubstituted benzene ring,
two methyl group singlets, and aliphatic protons of the ethylamine side chain (likely showing
characteristic splitting patterns).
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e 13C NMR: The spectrum is expected to show distinct signals for the aromatic carbons
(including two attached to methyl groups and one to the ether oxygen), the two methyl
carbons, and the two aliphatic carbons of the ethylamine chain.

Infrared (IR) Spectroscopy: Key expected vibrational bands would include N-H stretching from
the primary amine, C-H stretching from the aromatic and aliphatic groups, C=C stretching from
the aromatic ring, and C-O stretching from the ether linkage.

Experimental Protocols

The following are generalized procedures for obtaining spectral data for a compound such as
2-(3,4-Dimethylphenoxy)ethanamine.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). Add a small amount of tetramethylsilane
(TMS) as an internal standard (0 ppm).

« Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans
and a longer relaxation delay may be required due to the lower natural abundance of 13C.

2. Infrared (IR) Spectroscopy

o Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is
common. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a
KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it
into a thin disk.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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o Data Acquisition: Record the spectrum typically over a range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) should be recorded
and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent
(e.g., methanol, acetonitrile).

e Instrumentation: Employ a mass spectrometer, often coupled with a chromatographic system
like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electrospray
ionization (ESI) or Atmospheric Pressure Chemical lonization (APCI) are common ionization
techniques for LC-MS.

o Data Acquisition: Introduce the sample into the ion source. For high-resolution mass
spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to obtain
accurate mass measurements, which aids in confirming the elemental composition.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectral characterization of a
synthesized chemical compound like 2-(3,4-Dimethylphenoxy)ethanamine.
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Caption: Workflow for Spectroscopic Analysis and Structural Confirmation.
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Available at: [https://www.benchchem.com/product/b1301286#spectral-data-for-2-3-4-
dimethylphenoxy-ethanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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